(R)-1-Boc-3-(dimethylamino)pyrrolidine
Overview
Description
“®-1-Boc-3-(dimethylamino)pyrrolidine” is a chemical compound with the IUPAC name N,N-dimethylpyrrolidin-3-amine . It is a clear colorless to yellow liquid and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “®-1-Boc-3-(dimethylamino)pyrrolidine” is C6H14N2 . The molecular weight is 114.19 . The SMILES string is CN©C1CCNC1 .
Physical and Chemical Properties Analysis
“®-1-Boc-3-(dimethylamino)pyrrolidine” is a clear colorless to yellow liquid . It has a specific optical rotation of +12° to +16° (20°C, 589 nm) (c=1, ethanol) . The boiling point is 166 °C/760 mmHg and the density is 0.899 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Imaging
A notable application of derivatives related to "(R)-1-Boc-3-(dimethylamino)pyrrolidine" is in the synthesis of PET ligands for imaging. For instance, a synthesis route was developed for a highly selective CRF1 antagonist as a potential PET ligand, demonstrating the utility of such derivatives in medical imaging, particularly for brain studies (Kumar et al., 2003).
Chemical Reactions and Ligand Effects
Research on the effect of ligand structure on chemical reactions, such as the enantioselective deprotonation of N-Boc-pyrrolidine, highlights the importance of structural variations in chemical synthesis and the development of new chiral compounds (Wiberg & Bailey, 2000).
Drug-Likeness and Anti-proliferative Activity
In the realm of drug discovery, derivatives have been synthesized with significant anti-proliferative activities against cancer cells, showcasing the potential of these compounds in the development of new anticancer agents (Ince et al., 2020).
Enhanced Imaging Techniques
The development of an "enhanced PET"-based fluorescent probe with ultrasensitivity for imaging in cancer cells exemplifies the innovative use of these derivatives in improving diagnostic imaging techniques (Zhu et al., 2014).
Protein-Protein Interaction Inhibition
These derivatives have been studied for their ability to inhibit protein-protein interactions within the PRC2 complex through EED binding, indicating their potential in targeted cancer therapies (Curtin et al., 2017).
Photophysical Properties and Dual Emission
Research into the photophysical properties and dual emission of complexes containing these derivatives underscores their potential in the development of new materials for optical applications (Salassa et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Biochemical Analysis
Biochemical Properties
®-1-Boc-3-(dimethylamino)pyrrolidine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of key intermediates in metabolic pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing the overall reaction kinetics. The interactions between ®-1-Boc-3-(dimethylamino)pyrrolidine and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its specificity and efficacy in biochemical processes .
Cellular Effects
The effects of ®-1-Boc-3-(dimethylamino)pyrrolidine on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, ®-1-Boc-3-(dimethylamino)pyrrolidine can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, ®-1-Boc-3-(dimethylamino)pyrrolidine exerts its effects through specific binding interactions with target biomolecules. These interactions often involve the formation of hydrogen bonds and hydrophobic contacts, which stabilize the compound within the active site of enzymes or receptors. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, ®-1-Boc-3-(dimethylamino)pyrrolidine can induce conformational changes in proteins, leading to alterations in their function and activity .
Temporal Effects in Laboratory Settings
The stability and degradation of ®-1-Boc-3-(dimethylamino)pyrrolidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These products can have distinct biological activities, potentially affecting the overall outcome of experiments. In both in vitro and in vivo studies, the temporal effects of ®-1-Boc-3-(dimethylamino)pyrrolidine must be carefully monitored to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of ®-1-Boc-3-(dimethylamino)pyrrolidine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, or organ damage. The threshold for these effects depends on the specific animal model and experimental conditions, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
®-1-Boc-3-(dimethylamino)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or hydrolysis, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, ®-1-Boc-3-(dimethylamino)pyrrolidine can affect metabolic flux and metabolite levels, thereby modulating cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of ®-1-Boc-3-(dimethylamino)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target cells. The distribution of ®-1-Boc-3-(dimethylamino)pyrrolidine can influence its biological activity and therapeutic potential, as it determines the concentration of the compound at the site of action. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of ®-1-Boc-3-(dimethylamino)pyrrolidine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of ®-1-Boc-3-(dimethylamino)pyrrolidine can influence its role in cellular processes and its overall therapeutic potential .
Properties
IUPAC Name |
tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFNSBHMEVBTNR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679411 | |
Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004538-33-3 | |
Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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